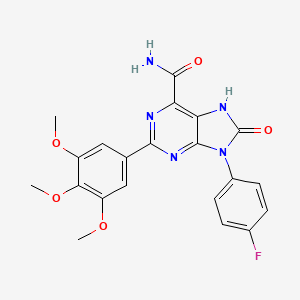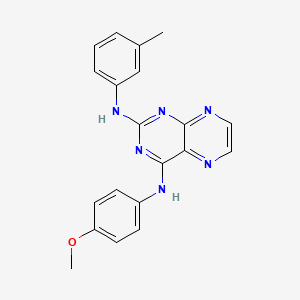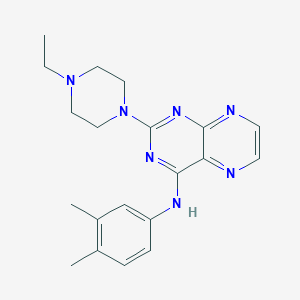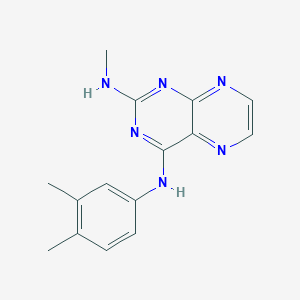
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine, also known as PPMP, is an organic compound of the pteridine family. It is a colorless solid and has a molecular weight of 206.3 g/mol. PPMP is an important intermediate in the synthesis of pharmaceuticals and has been used in various scientific research applications.
科学研究应用
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been used in various scientific research applications. It has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs. It has also been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics. Additionally, N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine has been used in the study of the interactions between molecules, such as in the study of enzyme-substrate complexes.
作用机制
The mechanism of action of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is not completely understood. However, it is believed to act as a substrate for enzymes and as a ligand for receptors. It is also believed to interact with other molecules and enzymes, which may result in the formation of active metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine are not well understood. However, it is believed to interact with enzymes and receptors and may have an effect on the metabolism of other molecules. Additionally, N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine may have an effect on the transport of molecules across cell membranes.
实验室实验的优点和局限性
The use of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is easily accomplished. Additionally, it is a relatively stable compound and can be stored for extended periods of time. However, there are some limitations to its use in laboratory experiments. It is a relatively low-yielding compound, and its synthesis is time-consuming. Additionally, it can be difficult to control the purity of the compound, and it can be difficult to isolate the desired product.
未来方向
There are several possible future directions for research involving N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine. One possible direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done on the synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine and the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to investigate the potential applications of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine in drug development and other areas of medicine. Finally, further research could be done to investigate the potential use of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine in biotechnological applications, such as in the production of proteins and enzymes.
合成方法
The synthesis of N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is accomplished through a four-step reaction sequence. The first step involves the reaction of 4-methylphenol with piperazine in the presence of a base. The second step involves the reaction of the formed product with ethyl chloroformate and triethylamine. The third step involves the reaction of the formed product with an aqueous solution of sodium hydroxide. The fourth and final step involves the reaction of the formed product with an aqueous solution of sodium bicarbonate. The overall yield of the reaction is typically between 75-80%.
属性
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-13-3-5-14(6-4-13)21-17-15-16(20-8-7-19-15)22-18(23-17)25-11-9-24(2)10-12-25/h3-8H,9-12H2,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTHKRVLHXONAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B6421159.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide](/img/structure/B6421164.png)
![3-[(3-chloro-4-methoxyphenyl)carbamoyl]-2-(piperidin-1-yl)propanoic acid](/img/structure/B6421172.png)

![2-[4-(benzyloxy)phenyl]-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B6421199.png)
![1-(3,4-dimethylphenyl)-N-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6421202.png)
![2-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}butan-1-ol](/img/structure/B6421212.png)




![N2-[2-(dimethylamino)ethyl]-N4-(3,4-dimethylphenyl)pteridine-2,4-diamine](/img/structure/B6421265.png)
![N4-(3,4-dimethylphenyl)-N2-[2-(morpholin-4-yl)ethyl]pteridine-2,4-diamine](/img/structure/B6421270.png)
